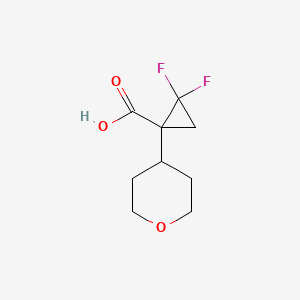

2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

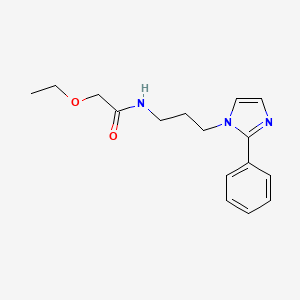

“2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C9H12F2O3 . It has a molecular weight of 206.19 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropane ring, which is a three-membered carbon ring, with two fluorine atoms attached to one of the carbons. Additionally, there is a carboxylic acid group and an oxan-4-yl group attached to the cyclopropane ring .Applications De Recherche Scientifique

Mechanism of Decomposition and Enzyme Inhibition

Research has explored the decomposition mechanisms and enzyme inhibition properties of compounds closely related to 2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid. One study focused on 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), which shares structural similarities. DFACC exhibits instability under near-physiological conditions, decomposing to 3-fluoro-2-oxobut-3-enoic acid. Additionally, it acts as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, demonstrating submicromolar affinity, indicating potential biochemical applications in studying enzyme mechanisms and inhibition (Cheng-hao Liu et al., 2015).

Ring-Opening Reactions and Synthetic Applications

Another aspect of research on similar difluorinated cyclopropane compounds involves their ring-opening reactions. For instance, cyclopropane-1,1-dicarboxylates with vicinal donor aryl groups have been opened by boronic acids and potassium organotrifluoroborates under metal-free conditions. This reaction, promoted by trifluoroacetic acid or boron trifluoride, showcases the synthetic utility of these compounds in organic synthesis, potentially offering pathways for the creation of complex molecular structures from this compound (Víctor Ortega & Aurelio G Csákÿ, 2016).

Fluorination Reactions and Derivative Synthesis

The development of new fluorination reagents and their application in the synthesis of acyl fluorides and amides is also pertinent to the chemistry of 2,2-difluoro cyclopropane derivatives. Research utilizing 3,3-difluoro-1,2-diphenylcyclopropene (CpFluor) for deoxyfluorination of carboxylic acids to acyl fluorides showcases innovative approaches in fluorine chemistry. This method facilitates the transformation of various carboxylic acids, including aryl, alkyl, alkenyl, and alkynyl types, into their corresponding acyl fluorides, highlighting the potential for derivative synthesis from this compound (Xiu Wang et al., 2021).

Propriétés

IUPAC Name |

2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O3/c10-9(11)5-8(9,7(12)13)6-1-3-14-4-2-6/h6H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHNIUIRMLCYPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CC2(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2916202.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2916203.png)

![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2916214.png)

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916216.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2916217.png)

![N-propyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2916218.png)

![1-(3,4-Dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2916221.png)